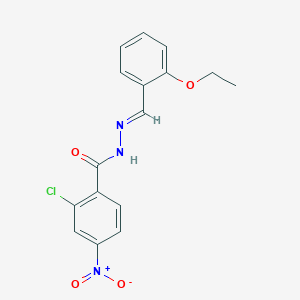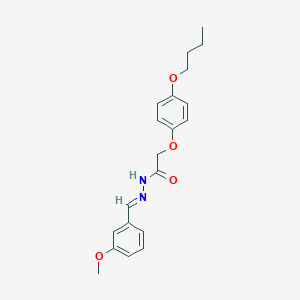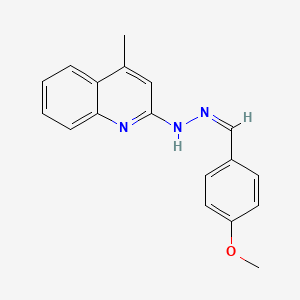![molecular formula C20H15NO5 B3868775 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3868775.png)
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one
Descripción general
Descripción
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, also known as MNFP, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. MNFP belongs to the class of chalcones, which are organic compounds that have a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of various enzymes. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases such as Alzheimer's disease, diabetes, and cancer. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects such as antioxidant, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been found to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has also been found to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the regulation of inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has several advantages for lab experiments such as its high purity, stability, and reproducibility. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one can be easily synthesized in large quantities and can be stored for a long time without significant degradation. However, 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one also has some limitations for lab experiments such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one also has some potential toxicity and side effects, which should be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, which include the following:
1. Development of new synthetic methods for 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives with improved properties and efficacy.
2. Investigation of the structure-activity relationship of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives to identify the key pharmacophore and optimize the biological activity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives in preclinical and clinical studies to determine their safety and efficacy.
4. Application of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
5. Investigation of the potential applications of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives in other fields of science such as materials science and organic chemistry.
In conclusion, 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one is a synthetic compound with unique properties and potential applications in various fields of science. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its biological activities and mechanism of action, and it has shown promising results in preclinical studies. However, further research is needed to fully understand the potential of 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one and its derivatives and to develop new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, pharmacology, and biochemistry. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been shown to possess a wide range of biological activities such as antioxidant, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. 1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one has been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases such as Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-25-17-7-5-14(6-8-17)19(22)11-9-18-10-12-20(26-18)15-3-2-4-16(13-15)21(23)24/h2-13H,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXQULDNLOPVAL-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)



![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-methoxyphenoxy)acetate](/img/structure/B3868719.png)

![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)

![2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3868758.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3868764.png)
![N'-(9-anthrylmethylene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868766.png)
![4-bromo-N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3868769.png)

![3-[2-(allyloxy)-5-bromophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3868781.png)